molecular formula C15H20F3N3O2 B1443797 tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate CAS No. 1779124-39-8

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate

Cat. No.: B1443797
CAS No.: 1779124-39-8
M. Wt: 331.33 g/mol
InChI Key: ZXFNIFVEJJIMJF-UHFFFAOYSA-N
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Description

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate is a compound that features a piperazine ring substituted with a trifluoromethyl group on a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the trifluoromethyl group or other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or aryl groups.

Scientific Research Applications

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action for tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets. The piperazine ring can form hydrogen bonds and other interactions with biological molecules, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the trifluoromethyl group in this compound imparts unique properties, such as increased metabolic stability and enhanced binding affinity to biological targets. This makes it particularly valuable in drug development and other applications where these properties are desirable .

Biological Activity

tert-Butyl 4-(2-(trifluoromethyl)pyridin-3-yl)piperazine-1-carboxylate (CAS No. 946399-62-8) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on antiviral properties, enzyme modulation, and potential therapeutic applications.

  • Molecular Formula : C15H20F3N3O2
  • Molecular Weight : 331.33 g/mol
  • CAS Number : 946399-62-8

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, highlighting its potential as an antiviral agent and its effects on enzyme activity.

Antiviral Activity

Recent studies have shown that derivatives of trifluoromethyl pyridine piperazine exhibit significant antiviral properties. For instance, compounds similar to this compound have demonstrated effectiveness against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).

Table 1: Antiviral Efficacy Against TMV and CMV

CompoundTMV Inhibition (%)CMV Inhibition (%)EC50 (μg/mL)
A1664.158.0347.8
A361.047.8Not reported
NNM59.044.2359.64

The data indicates that A16 not only shows high protective efficacy but also enhances the activity of defense enzymes like superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonia lyase (PAL), which are crucial for plant defense mechanisms against viral infections .

Enzyme Modulation

The compound's ability to modulate enzyme activity is another area of interest. Research indicates that it can induce the activities of various enzymes involved in the phenylpropanoid biosynthetic pathway, which is essential for plant defense and could enhance systemic acquired resistance (SAR) in plants .

Case Studies

A notable study involving a series of trifluoromethyl pyridine piperazine derivatives demonstrated that these compounds could significantly enhance defensive enzyme activities in plants when subjected to viral infections. The results showed that certain derivatives could effectively activate the plant's immune response, leading to increased resistance against viral pathogens.

Example Case Study: Compound A16

In an experimental setup, compound A16 was tested for its protective effects against CMV:

  • Curative Activity : Showed a curative effect of 64.1% at a concentration of 500 μg/mL.
  • Protective Activity : Achieved a protective value of 58%, indicating its potential as a plant activator against viral infections.

These findings suggest that this compound may serve as a promising candidate for further development in agricultural applications targeting viral diseases .

Properties

IUPAC Name

tert-butyl 4-[2-(trifluoromethyl)pyridin-3-yl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20F3N3O2/c1-14(2,3)23-13(22)21-9-7-20(8-10-21)11-5-4-6-19-12(11)15(16,17)18/h4-6H,7-10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXFNIFVEJJIMJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(N=CC=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20F3N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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